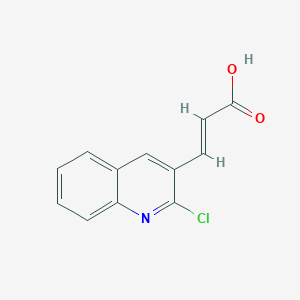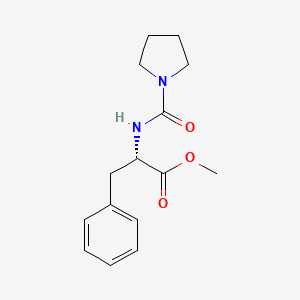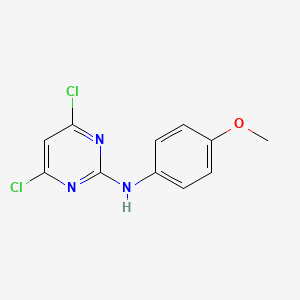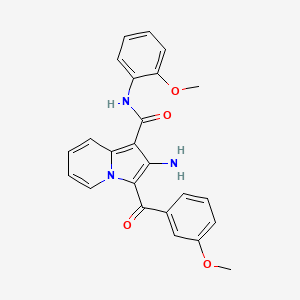
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The benzylsulfonyl group could be introduced through a sulfonation reaction, and the pyridine ring could be formed through a series of condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the benzylsulfonyl group, and the pyridine ring. The stereochemistry of the molecule would be influenced by the spatial orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring, for example, could undergo reactions typical of amines, such as protonation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility in water, while the benzylsulfonyl group could influence its reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Heavily Substituted 2-Aminopyridines : This compound can be used in the synthesis of 2-aminopyridines with various polar 6-substituents, achieved through the displacement of a methylsulfinyl group from the pyridine ring. This process involves synthesizing the requisite 6-thiomethyl pyridines through specific chemical reactions (Teague, 2008).
Formation of S-methylated and S-aurated Complexes : This compound is part of a nucleophilic reaction forming S-methylated and S-aurated complexes. These reactions are diastereoselective, leading to unique molecular structures and orientations, beneficial in various chemical syntheses (Nguyen, Khoo, & Yip, 2015).
Antibacterial Activity : 2-(Phenylsulfonyl)amino pyridine, synthesized through a specific process involving this compound, has shown potential as an antimicrobial agent. Its effectiveness against various bacteria like Staphylococcus aureus and Escherichia coli has been noted (Ijeomah & Tseeka, 2021).
Molecular Structures and Properties
Polymorphism in Pharmaceutically Active Derivatives : This compound contributes to the formation of new polymorphs of pharmaceutically active sulfapyridine derivatives. The observed dimorphism is solvent dependent, highlighting the compound's role in determining molecular structures (Pan & Englert, 2013).
Copper(II) Complexes with Sulfonamides : The reaction of this compound with Cu(II) salts forms coordination compounds. These complexes have been characterized by spectroscopic methods and have potential applications in chemical nucleases (Macías et al., 2006).
Synthesis of Novel Pyridine Derivatives : A series of new pyridine and fused pyridine derivatives, starting from a related compound, have been prepared and subjected to in silico molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Chemical and Biological Applications
Luminescent Lanthanide Compounds for Biological Sensing : Derivatives of this compound have been used in the synthesis of luminescent lanthanide compounds. These compounds are advantageous for biological sensing applications (Halcrow, 2005).
Anticancer Agent Synthesis : This compound is involved in the synthesis of novel anticancer agents, particularly focusing on reduced pyridine ring systems. These derivatives have shown potential efficacy against various cancer cell lines (Redda et al., 2011).
Removal of Metal Ions from Aqueous Solutions : Novel polyimides containing pyridine moieties based on this compound have been synthesized and used for the removal of Co(II) and Ni(II) ions from aqueous solutions, showing significant adsorption capacity (Mansoori & Ghanbari, 2015).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used in medicinal chemistry to obtain bioactive molecules for the treatment of various human diseases . For instance, some pyrrolidine derivatives have been reported to inhibit sphingosine kinases 1 and 2 (SphK1/SphK2), enzymes involved in the production of sphingosine-1-phosphate .
Mode of Action
The pyrrolidine ring in the compound structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that inhibition of sphk1/sphk2 can affect the sphingolipid metabolic pathway, which plays a crucial role in cell growth, survival, and immune response .
Pharmacokinetics
The pyrrolidine scaffold in the compound structure may influence its pharmacokinetic properties .
Result of Action
The inhibition of sphk1/sphk2 can potentially lead to the modulation of sphingosine-1-phosphate levels, affecting cell growth, survival, and immune response .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-6-5-9-17(18-14)22-16-10-11-19(12-16)23(20,21)13-15-7-3-2-4-8-15/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIDPQXIPNVMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)
![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)



![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)


